1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
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Overview
Description
1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a complex organic compound that can be recognized by its unique structure combining elements from pyrimidine, piperidine, and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves multi-step reactions beginning with the formation of the pyrimidine and triazole rings, followed by their linkage to the piperidine ring via appropriate chemical intermediates.
Synthesis of 5,6-dimethylpyrimidine-4-ol: : This can be achieved through the cyclization of appropriate precursors in the presence of strong acids or bases.
Attachment of the Pyrimidine Ring to Piperidine: : The 5,6-dimethylpyrimidine-4-ol is then converted to its methoxy derivative and subsequently reacted with 1-(chloromethyl)piperidine under basic conditions to form the piperidine-pyrimidine moiety.
Formation of the Triazole Ring: : 1H-1,2,4-triazole is prepared from hydrazine and appropriate nitriles or amidines.
Final Coupling Reaction: : The triazole is linked to the piperidine-pyrimidine derivative using alkylation reactions.
Industrial Production Methods: Industrial-scale production may involve optimizing these reactions for higher yields and purity, often using catalysis and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can participate in various chemical reactions including:
Oxidation: : Conversion of functional groups to their oxidized states.
Reduction: : Hydrogenation or other reduction processes.
Substitution: : Nucleophilic or electrophilic substitution on the piperidine, pyrimidine, or triazole rings.
Common Reagents and Conditions:
Oxidation: : Use of KMnO4 or CrO3.
Reduction: : Use of LiAlH4 or NaBH4.
Substitution: : Reagents like alkyl halides or organometallic reagents.
Major Products: Depending on the reaction conditions, products may include modified derivatives with altered functional groups.
Scientific Research Applications
1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has been explored for various applications:
Chemistry: : As an intermediate in organic synthesis.
Biology: : Studied for its potential as a biochemical probe.
Medicine: : Investigated for therapeutic potential due to its biological activity.
Industry: : Potential use as a catalyst or in material science.
Mechanism of Action
Similar Compounds and Uniqueness: This compound can be compared to other molecules with pyrimidine, piperidine, or triazole rings.
1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one: distinguishes itself through its combination of these three moieties, influencing its properties and applications.
Comparison with Similar Compounds
1-(4-(2-(1H-1,2,4-triazol-1-yl)ethyl)piperidin-1-yl)-2-(pyrimidin-4-yloxy)ethanone
1-(4-(((3,5-dimethylpyridin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Each of these compounds, while similar, offers unique structural variations that can result in different chemical behaviors and applications.
Properties
IUPAC Name |
1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-12-13(2)18-10-19-16(12)24-8-14-3-5-21(6-4-14)15(23)7-22-11-17-9-20-22/h9-11,14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJORFBAQMFOKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CN3C=NC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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